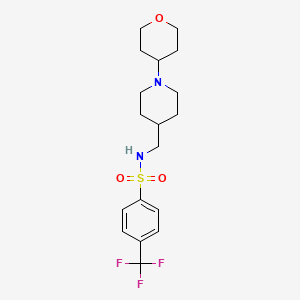

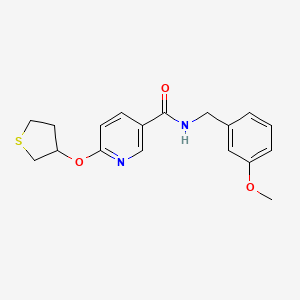

![molecular formula C15H25N3O3 B2676859 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N~1~-isopentylacetamide CAS No. 848908-26-9](/img/structure/B2676859.png)

2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N~1~-isopentylacetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetic acid” is a chemical compound with the CAS Number: 834-45-7 . It has a molecular weight of 226.23 . The compound is stored at room temperature and is in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is (2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetic acid . The Inchi Code for this compound is 1S/C10H14N2O4/c13-7(14)6-12-8(15)10(11-9(12)16)4-2-1-3-5-10/h1-6H2,(H,11,16)(H,13,14) .Physical And Chemical Properties Analysis

The compound has a melting point of 222-223 .科学研究应用

Gabapentin Derivatives Synthesis

A study by Amirani Poor et al. (2018) describes the synthesis of gabapentin derivatives using an intermolecular Ugi reaction. These compounds, including N-cyclohexyl-3-oxo-2-(3-oxo-2-azaspiro[4.5]decan-2-yl)propanamides and N-(tert-butyl)-2-(3-oxo-2-azaspiro[4.5]decan-2-yl)-2-arylacetamide derivatives, were synthesized with good to excellent yields. Theoretical studies indicated that electron-donating groups increase the strength of intramolecular hydrogen bonds, while electron-withdrawing groups decrease it (Amirani Poor et al., 2018).

Antihypertensive Activity

Caroon et al. (1981) synthesized a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones with potential antihypertensive activity. The study identified compounds with significant activity in lowering blood pressure, indicating the potential of diazaspiro[4.5]decan derivatives in developing new antihypertensive medications (Caroon et al., 1981).

Oxidative Cyclization for Synthesis

Martin‐Lopez and Bermejo (1998) explored the synthesis of azaspiro[4.5]decane systems through oxidative cyclization, yielding compounds like 6-benzyloxycarbonyl-1-oxa-6-azaspiro[4.5]decan-2-one. This method demonstrates the versatility of cyclization reactions in synthesizing complex spirocyclic structures (Martin‐Lopez & Bermejo, 1998).

Glycoprotein IIb-IIIa Antagonists

Mehrotra et al. (2004) investigated 2,8-diazaspiro[4.5]decane scaffolds as templates for developing orally active glycoprotein IIb-IIIa antagonists, showcasing the compound's utility in potentially treating arterial occlusive disorders. This demonstrates the application of spirocyclic compounds in cardiovascular research (Mehrotra et al., 2004).

NMR Configuration Assignment

Guerrero-Alvarez et al. (2004) focused on assigning the relative configuration of spiro[4.5]decanes using NMR techniques. Understanding the stereochemistry of these compounds is crucial for their potential application in drug design and synthesis (Guerrero-Alvarez et al., 2004).

安全和危害

属性

IUPAC Name |

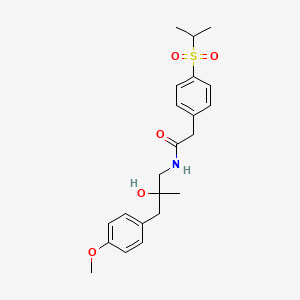

2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-methylbutyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O3/c1-11(2)6-9-16-12(19)10-18-13(20)15(17-14(18)21)7-4-3-5-8-15/h11H,3-10H2,1-2H3,(H,16,19)(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLWGUFYIPQEICT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)CN1C(=O)C2(CCCCC2)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N~1~-isopentylacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

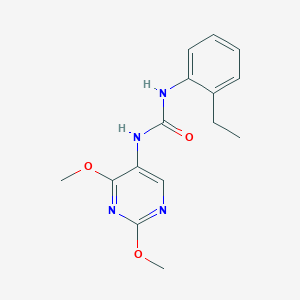

![N-(1-cyanocyclopentyl)-2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetamide](/img/structure/B2676776.png)

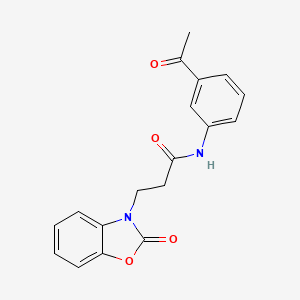

![4-(3-chlorophenyl)-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2676777.png)

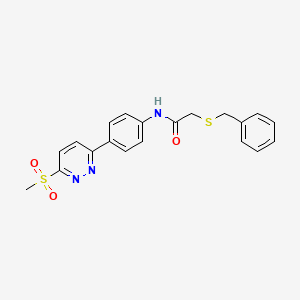

![4,5-dihydro-1H,3H-[1,4]oxazepino[4,3-a]benzimidazol-4-ol](/img/structure/B2676787.png)

![(5Z)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-1-(2-methoxyethyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2676796.png)

![6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2676798.png)